molecular formula C18H20F2N6OS B2807438 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946364-16-5

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2807438
CAS No.: 946364-16-5
M. Wt: 406.46
InChI Key: QLLVBQPWTJAMMI-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with difluoro groups and a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the difluoro groups and the pyrazolo[3,4-d]pyrimidine moiety. Common reagents used in these reactions include fluorinating agents, amines, and thiol compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid: A structurally related compound with similar difluoro and benzamide features.

    3,4-difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Another difluoro-substituted compound with a different core structure.

Uniqueness

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for research and development in various fields.

Properties

IUPAC Name

3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-10(2)23-15-12-9-22-26(16(12)25-18(24-15)28-3)7-6-21-17(27)11-4-5-13(19)14(20)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLVBQPWTJAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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